molecular formula C13H14N4O B2501285 N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine CAS No. 2034382-06-2

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine

Cat. No. B2501285
M. Wt: 242.282
InChI Key: ANZCWNXECCMMMC-UHFFFAOYSA-N
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Description

The compound "N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine" is a nitrogen-containing heterocycle that appears to be related to several research areas, including the synthesis of nitrogen-heterocycles and their potential biological activities. The papers provided discuss various nitrogen-heterocycles, their synthesis, and some of their properties, which can be relevant to understanding the compound .

Synthesis Analysis

The synthesis of nitrogen-heterocycles often involves the reaction of different organic intermediates. For instance, N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride has been used as an intermediate for the preparation of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles, which are obtained by reacting with nitriles and acetylenes in the presence of aluminum chloride . Similarly, N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine and its diazonium chloride have been used to synthesize pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines containing benzooxazole moiety . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of nitrogen-heterocycles can be elucidated using various spectroscopic techniques. For example, the synthesized benzoxazole derivatives in one study were confirmed through IR, ^1H NMR, ^13C NMR, and Mass spectral methods . The structural analysis is crucial for confirming the identity of the synthesized compounds and for understanding their potential reactivity.

Chemical Reactions Analysis

Nitrogen-heterocycles can undergo various chemical transformations. For instance, N-methylation of 5-nitro-1H-indazole led to the formation of 1-methyl-5(6)-nitroindazoles, which upon further reactions yielded different heterocyclic compounds . Electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides resulted in the formation of oxazolyl-pyrazol-5-amines . These reactions demonstrate the versatility of nitrogen-heterocycles in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrogen-heterocycles are influenced by their molecular structure. For example, the title compound in one study, a pyrazolo[3,4-b]pyridine derivative, showed a planar structure for most of the molecule, with only two adjacent carbon atoms being displaced from this plane . The intermolecular hydrogen bonds in this compound link the molecules into infinite chains, which could affect its physical properties and potential applications.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed various methods for synthesizing and characterizing N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine derivatives, highlighting their potential in medicinal chemistry and materials science. For instance, Titi et al. (2020) detailed the synthesis and characterization of pyrazole derivatives, including crystallographic analysis and theoretical physical and chemical property calculations, revealing their biological activity against breast cancer and microbes (Titi et al., 2020). Similarly, Asegbeloyin et al. (2014) reported on the synthesis, characterization, and in vitro cytotoxic activity of N ′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, showing significant potency against HL-60 cells and some Gram-positive bacteria (Asegbeloyin et al., 2014).

Biological and Antimicrobial Activities

Various studies have demonstrated the biological and antimicrobial activities of compounds related to N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine. For example, Hassan et al. (2013) synthesized a series of pyrazoline and pyrazole derivatives and tested their antimicrobial activity against various organisms, including Gram-negative and Gram-positive bacteria, as well as a yeast-like fungus, revealing compounds with promising antibacterial properties (Hassan, 2013). Additionally, Idrees et al. (2019) reported on the synthesis and antimicrobial activities of novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, showing effective in vitro activity against bacterial strains (Idrees et al., 2019).

Mechanistic Insights and Synthetic Applications

Research on the mechanism of reactions involving N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine derivatives has also been conducted. Gieshoff et al. (2017) explored the electrochemical synthesis of pyrazolidine-3,5-diones and benzoxazoles by N-N bond formation and C,O linkage, offering insights into the reaction mechanisms and confirming the potential of electrochemistry in the synthesis of medicinally relevant structures (Gieshoff et al., 2017).

Future Directions

Given the diverse biological activities exhibited by pyrazole-containing compounds, this compound could potentially be explored for various applications in the future .

properties

IUPAC Name

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-16(9-10-7-8-14-17(10)2)13-15-11-5-3-4-6-12(11)18-13/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZCWNXECCMMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine

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